molecular formula C24H34 B091261 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- CAS No. 15914-97-3

2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-

Cat. No. B091261
CAS RN: 15914-97-3
M. Wt: 322.5 g/mol
InChI Key: ZPBGBMNKUPDPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a polycyclic hydrocarbon that has a rigid and compact structure, making it an ideal candidate for various applications.

Mechanism Of Action

The mechanism of action of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is not well understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- are still being studied. However, it has been shown to have potential as a drug target for various diseases, including cancer and infectious diseases. It has also been shown to have potential as a fluorescent probe for imaging biological systems, due to its unique physical and chemical properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is its unique physical and chemical properties, which make it an ideal candidate for various applications. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it challenging to study its biochemical and physiological effects.

Future Directions

There are several future directions for the study of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-. One of the most promising areas of research is the development of new synthetic methods for obtaining this compound in larger quantities. Additionally, further studies are needed to understand its mechanism of action and its potential as a drug target and fluorescent probe for imaging biological systems. Finally, the development of novel materials and polymers based on this compound is an exciting area of research with potential applications in various fields.

Synthesis Methods

The synthesis of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with a dienophile. The resulting product is then subjected to a series of chemical reactions, including hydrogenation, to obtain the final product. Other methods, such as the Birch reduction and the Wurtz reaction, have also been used for synthesizing this compound.

Scientific Research Applications

2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique physical and chemical properties. In organic chemistry, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. In biochemistry, it has been studied for its potential as a drug target and as a fluorescent probe for imaging biological systems.

properties

CAS RN

15914-97-3

Product Name

2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane

InChI

InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2

InChI Key

ZPBGBMNKUPDPPW-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8

Canonical SMILES

C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8

synonyms

Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene]

Origin of Product

United States

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